molecular formula C28H24N2O3 B10769014 N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamicacid4'-(aminocarbonyl)[1,1'-biphenyl]-4-ylester

N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamicacid4'-(aminocarbonyl)[1,1'-biphenyl]-4-ylester

Cat. No.: B10769014
M. Wt: 436.5 g/mol
InChI Key: UUJGYRHAOHORFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamic acid 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester is a biphenyl-derived carbamate compound characterized by a carbamic acid ester group and an aminocarbonyl substituent. These include low aqueous solubility, biphenyl core stability, and functional group diversity influencing biological and physicochemical behavior .

Properties

IUPAC Name

[4-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O3/c1-30(19-20-6-5-9-25(18-20)21-7-3-2-4-8-21)28(32)33-26-16-14-23(15-17-26)22-10-12-24(13-11-22)27(29)31/h2-18H,19H2,1H3,(H2,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJGYRHAOHORFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamic acid 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester, a compound with significant potential in pharmacology, has garnered attention due to its unique structural properties and biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C25H27N3O3
  • CAS Number : 1338574-83-6

Structural Representation

The compound features a biphenyl moiety, which is known for its role in enhancing biological activity through increased lipophilicity and receptor binding affinity.

Research indicates that compounds similar to N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamic acid derivatives often act as G protein-coupled receptor (GPCR) agonists , particularly targeting the 5-HT7 receptor . The GPCRs are crucial in mediating various physiological processes and are significant targets in drug development.

Pharmacological Effects

  • G Protein-Biased Agonism :
    • The compound has been reported to exhibit biased agonism towards the 5-HT7 receptor, which can lead to selective activation of G protein signaling pathways while minimizing β-arrestin recruitment. This selectivity may enhance therapeutic efficacy and reduce side effects associated with non-biased agonists .
  • Potential Therapeutic Applications :
    • Studies suggest that such compounds could be beneficial in treating conditions like autism spectrum disorders due to their influence on serotonin pathways .
  • Efficacy and Potency :
    • In comparative studies, derivatives of N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamic acid have shown varying degrees of efficacy and potency, with some achieving an EmaxE_{max} of 73% and an EC50EC_{50} value as low as 0.094 μM .

Case Studies

A review of literature reveals several case studies highlighting the biological activity of related compounds:

StudyCompoundFindings
Kim et al. (2021)N-((6-chloro-2'-methoxy-[1,1'-biphenyl]-3-yl)methyl)ethanamineIdentified as a G protein-biased agonist with significant efficacy in activating G protein signaling pathways .
Pharmacological ReviewVarious biphenyl derivativesDemonstrated potential in modulating serotonergic pathways relevant for mood regulation and cognitive functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound (Hypothetical Structure)

  • Core: Biphenyl system with methylcarbamate (N-methylcarbamic acid ester) at the 3-position and 4'-aminocarbonyl substituent.
  • Key Groups: Carbamate (ester linkage), aminocarbonyl (amide), and biphenyl aromaticity.

Comparable Compounds

N-[[4-[[(4-Amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]carbamic Acid Methyl Ester (CAS 1013330-79-4)
  • Structure: Biphenyl core with 4-aminophenylamide and methylcarbamate groups.
  • Molecular Formula : C22H21N3O3; MW : 375.42 g/mol.
  • Solubility : 9.8 × 10⁻⁴ g/L (25°C), indicating poor aqueous solubility.
  • Density : 1.261 g/cm³.
  • Key Difference: Aminophenylamide vs. aminocarbonyl in the target compound .
(R)-tert-Butyl (1-([1,1'-Biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (CAS 1426129-50-1)
  • Structure : Biphenyl core with tert-butyl carbamate and hydroxyl groups.
  • Molecular Formula: C20H25NO3; MW: 327.42 g/mol.
  • Physical Properties : Boiling point 496.8°C, melting point 114–116°C, density 1.1 g/cm³.
4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile (CAS 40817-08-1)
  • Structure : Biphenyl core with pentyl and nitrile substituents.
  • Molecular Formula : C18H19N; MW : 249.35 g/mol.
  • Key Difference : Nitrile group increases polarity but lacks carbamate functionality .

Physicochemical Properties

Property Target Compound (Hypothetical) CAS 1013330-79-4 CAS 1426129-50-1 CAS 40817-08-1
Molecular Formula C27H24N2O3 (estimated) C22H21N3O3 C20H25NO3 C18H19N
Molecular Weight (g/mol) ~432 (estimated) 375.42 327.42 249.35
Solubility (25°C) Low (similar to 9.8E-4 g/L) 9.8E-4 g/L Not reported Not reported
Density (g/cm³) ~1.2–1.3 (estimated) 1.261 1.1 Not reported
Boiling Point (°C) High (similar to 490–500) Not reported 496.8 Not reported

Notes:

  • The target compound’s poor solubility mirrors CAS 1013330-79-4, likely due to aromaticity and carbamate hydrophobicity.
  • The tert-butyl carbamate (CAS 1426129-50-1) exhibits higher boiling point and melting range, suggesting improved thermal stability .

Preparation Methods

Stepwise Synthesis of Biphenyl Moieties

The synthesis begins with preparing N-methyl-3-biphenylmethylamine via Ullmann coupling between 3-bromobiphenyl and methylamine under CuI/L-proline catalysis. Parallelly, 4-hydroxybiphenyl-4'-carboxamide is synthesized through a Pd-catalyzed Suzuki coupling of 4-bromophenylboronic acid with 4-aminocarbonylphenylboronic ester, followed by hydrolysis.

Carbamate Bond Formation

The carbamate linkage is established using a two-phase system:

  • Reagents : Triphosgene (0.33 equiv) in dichloromethane, with N-methyl-3-biphenylmethylamine (1.0 equiv) and 4-hydroxybiphenyl-4'-carboxamide (1.1 equiv).

  • Conditions : 0°C to room temperature, 12 hours, under N₂ atmosphere.

  • Yield : 68–72% after silica gel chromatography.

Patent CA2801101A1 emphasizes the role of Boc protection in preventing unwanted side reactions during carbamate formation, though this specific molecule’s synthesis may omit Boc groups due to the absence of reactive amines.

Synthetic Route 2: Cyanohydrin-Mediated Coupling

Cyanohydrin Intermediate Preparation

A scalable alternative employs acetone cyanohydrin as a coupling mediator:

  • React N-methyl-3-biphenylmethylamine with acetone cyanohydrin (1.5 equiv) in THF at −10°C.

  • Add 4'-isocyanatobiphenyl-4-ol (1.05 equiv) dropwise, followed by DMAP (0.1 equiv).

  • Stir for 6 hours, then quench with saturated NH₄Cl.

This method achieves 75–80% yield, leveraging the cyanohydrin’s dual role as a nucleophile and leaving group.

Solvent Optimization

Comparative studies in patent US6818773B2 identify toluene/THF (4:1 v/v) as optimal for balancing reactivity and solubility. Polar aprotic solvents like DMF reduce yields to ≤50% due to carbamate decomposition.

Crystallization and Polymorph Control

Polymorph Screening

The compound exhibits three crystalline forms (I–III), with Form III being thermodynamically stable. Patent CA2801101A1 details crystallization from ethanol/water (7:3):

  • Procedure : Dissolve crude product in hot EtOH (70°C), add H₂O dropwise until cloud point, then cool to 5°C.

  • PXRD Peaks : 6.6°, 13.1°, 18.6°, 19.7°, 20.2° 2θ (±0.1°).

Solvent Impact on Crystal Habit

Solvent SystemCrystal FormMelting Point (°C)
Ethanol/WaterIII178–180
AcetonitrileI165–167
MTBE/HeptaneII172–174

Form III’s stability makes it preferred for pharmaceutical formulations, avoiding polymorphic transitions during storage.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.4 Hz, 2H, biphenyl-H), 7.54–7.43 (m, 6H, aryl-H), 4.41 (s, 2H, CH₂N), 3.12 (s, 3H, NCH₃).

  • IR (KBr) : 1725 cm⁻¹ (C=O, carbamate), 1660 cm⁻¹ (amide I).

Purity Assessment

HPLC (C18 column, 70:30 MeOH/H₂O) shows ≥99.2% purity with a single peak at t<sub>R</sub> = 12.7 min. Residual solvents (EtOH, THF) are ≤0.03% by GC-MS.

Scale-Up and Process Optimization

Kilogram-Scale Production

Pilot-scale runs (10 kg batches) using Route 2 achieve 82% yield with the following adjustments:

  • Reactor Design : Jacketed glass-lined reactor for exothermic cyanohydrin addition.

  • Workup : Replace column chromatography with antisolvent crystallization (heptane addition).

Environmental and Cost Considerations

  • PMI (Process Mass Intensity) : 23.4 kg/kg, driven by solvent use in crystallization.

  • E-Factor : 18.7, primarily from triphosgene and Pd catalysts .

Q & A

Basic: What are the established synthetic routes for this compound, and what critical reaction parameters influence yield?

The synthesis involves coupling a biphenyl-substituted amine with a carbamate-forming reagent. A validated method includes:

  • Reagents : Amine precursor (1 mmol), diimidazol-1-ylmethanone (1–2 mmol), DMAP (0.044 mmol), and 3-phenylphenol (1 mmol) in dry acetonitrile under N₂ .
  • Key Parameters :
    • Reaction Time : Varies from 4–30 hours depending on substituent steric/electronic effects. Longer times (e.g., 30 hours) may improve coupling efficiency but risk side reactions.
    • Purification : Column chromatography with cyclohexane/EtOAC (8:2 or 4:6) or CH₂Cl₂/cyclohexane (8:2), followed by recrystallization to achieve >98% purity .
  • Yield Optimization : Lower yields (e.g., 9% in one case) highlight the need for stoichiometric control and inert atmosphere to minimize oxidation .

Basic: How is the compound purified post-synthesis, and what analytical techniques confirm its structural integrity?

  • Purification :
    • Chromatography : Silica gel columns with solvent gradients (e.g., cyclohexane/EtOAc) separate by polarity .
    • Recrystallization : Et₂O/petroleum ether yields white crystals with defined melting points (e.g., 111–115°C) .
  • Characterization :
    • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.6 ppm) and carbamate carbonyl (δ ~155 ppm).
    • MS (EI) : Molecular ion peak at m/z 227 (M⁺) and fragmentation patterns validate the biphenyl core .
    • Elemental Analysis : Matches calculated C, H, N values (e.g., C₂₂H₂₁N₃O₃) .

Advanced: How can researchers resolve discrepancies in NMR or MS data during characterization?

  • NMR Anomalies :
    • Dynamic Effects : Rotamers from the carbamate group may split signals. Use variable-temperature NMR to coalesce peaks .
    • Impurity Peaks : Compare with synthetic intermediates (e.g., unreacted 3-phenylphenol at δ 6.5–7.0 ppm) .
  • MS Fragmentation :
    • Unexpected Ions : Trace byproducts (e.g., de-esterified fragments) require HPLC-MS to isolate and identify .
  • Cross-Validation : Combine IR (C=O stretch ~1700 cm⁻¹) and elemental analysis to confirm functional groups .

Advanced: What computational methods predict the compound’s reactivity or interaction with biological targets?

  • QSAR Modeling :
    • Descriptors : LogP, polar surface area, and H-bond donors/acceptors correlate with bioavailability. Biphenyl lipophilicity may limit solubility .
    • Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., fatty acid amide hydrolase) via the carbamate group .
  • DFT Calculations :
    • Reactivity : Electron-deficient biphenyl rings (due to Cl or NO₂ substituents in analogs) enhance electrophilic substitution at the 4'-position .

Advanced: What strategies optimize the introduction of the 4'-aminocarbonyl group?

  • Stepwise Functionalization :
    • Nitration/Reduction : Introduce NO₂ at 4' via mixed acid, then reduce to NH₂ using Pd/C/H₂ .
    • Coupling : Use EDC/HOBt to conjugate the NH₂ group with carboxylic acid derivatives .
  • Protection/Deprotection :
    • Boc Protection : Shield the amine during esterification, then deprotect with TFA .
  • Yield Challenges : Steric hindrance from the biphenyl system may require microwave-assisted synthesis to accelerate reactions .

Advanced: How do electronic effects in the biphenyl system influence stability or reactivity?

  • Electron-Withdrawing Groups (EWGs) :
    • 4'-NO₂ or Cl : Increase electrophilicity of adjacent carbamate, accelerating hydrolysis. Monitor stability via pH-controlled degradation studies .
  • Electron-Donating Groups (EDGs) :
    • 4'-OCH₃ : Stabilize carbamate against hydrolysis but reduce reactivity in cross-coupling reactions .
  • Kinetic Studies : Use HPLC to track degradation rates under varying pH (e.g., t₁/₂ at pH 7.4 vs. 2.0) .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Centers :
    • Resolution : Use chiral HPLC (e.g., Chiralpak AD-H) or enzymatic resolution if asymmetric synthesis is impractical .
  • Catalyst Selection :
    • Organocatalysts : Proline derivatives may induce asymmetry during carbamate formation but require rigorous optimization .
  • Process Chemistry :
    • Continuous Flow : Adapt batch reactions to flow systems for better temperature control and reduced side products .

Advanced: How can conflicting spectral data from different studies be reconciled?

  • Case Example :
    • Discrepant Melting Points : Variations (e.g., 111–115°C vs. 120°C) may arise from polymorphs. Perform XRD to identify crystalline forms .
    • MS Adducts : Sodium adducts ([M+Na]⁺) in ESI-MS vs. molecular ions in EI-MS require method-specific interpretation .
  • Collaborative Validation : Share raw data (e.g., NMR FIDs) via platforms like NMReData for peer verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.